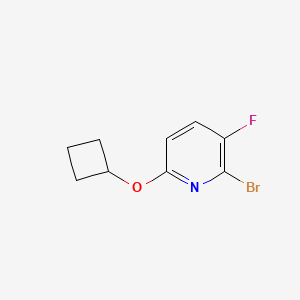

2-Bromo-6-cyclobutoxy-3-fluoropyridine

描述

Significance of Halogenated Pyridines in Contemporary Chemical Design

Halogenated pyridines are key intermediates in the synthesis of a wide array of functional molecules, including pharmaceuticals and agrochemicals. google.combldpharm.com The presence of halogen atoms, such as bromine and fluorine, on the pyridine (B92270) ring serves multiple purposes. They can act as directing groups in subsequent reactions and are crucial for introducing other functional groups through cross-coupling reactions or nucleophilic aromatic substitution (SNAr). bldpharm.comnih.gov The type of halogen and its position on the ring dictate the reactivity and regioselectivity of these transformations. For instance, the fluorine atom is highly electronegative and can significantly influence the electronic properties of the pyridine ring, often enhancing the rate of SNAr reactions compared to other halogens like chlorine. chemicalbook.com

The strategic placement of halogens allows for the selective modification of different positions on the pyridine ring. This is particularly valuable in the late-stage functionalization of complex molecules, a strategy that enables the rapid generation of analogues for structure-activity relationship (SAR) studies in drug discovery. bldpharm.com

Contextualizing 2-Bromo-6-cyclobutoxy-3-fluoropyridine within Modern Organic Synthesis Research

This compound is a specialized heterocyclic building block that combines the features of a halogenated pyridine with a cyclobutoxy group. Its structure suggests its utility as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

A notable application of this compound is in the synthesis of substituted tetrahydroisoquinoline compounds that act as GPR120 agonists. google.com GPR120, a G-protein coupled receptor, is a target for the treatment of metabolic disorders such as diabetes and obesity. google.com In this context, this compound serves as a key precursor, with its bromo and fluoro substituents providing handles for subsequent chemical modifications.

The synthesis of this compound has been documented, starting from 2-cyclobutoxy-5-fluoropyridine-1-oxide. google.com This precursor is treated with phosphoryl tribromide in toluene (B28343) to yield the target compound. google.com This transformation highlights the practical utility of this compound in multi-step synthetic sequences aimed at producing biologically active molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉BrFNO |

| Molecular Weight | 246.08 g/mol |

| Appearance | Not specified |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Not available |

Note: Experimental physical properties for this specific compound are not widely published. The data is based on its chemical structure.

Table 2: Reactivity Profile of this compound

| Position | Substituent | Reactivity | Potential Transformations |

|---|---|---|---|

| 2 | Bromo | Susceptible to cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) and some nucleophilic substitutions. | Introduction of aryl, alkyl, alkynyl, or amino groups. |

| 3 | Fluoro | Activates the ring for nucleophilic aromatic substitution, particularly at the 2- and 6-positions. Can also participate in certain coupling reactions. | Displacement by nucleophiles such as amines, alcohols, and thiols. |

| 6 | Cyclobutoxy | Generally stable, but can be cleaved under harsh acidic or basic conditions. Influences the steric environment of the adjacent positions. | Ether cleavage (less common under standard synthetic conditions). |

This table represents predicted reactivity based on the functional groups present.

属性

分子式 |

C9H9BrFNO |

|---|---|

分子量 |

246.08 g/mol |

IUPAC 名称 |

2-bromo-6-cyclobutyloxy-3-fluoropyridine |

InChI |

InChI=1S/C9H9BrFNO/c10-9-7(11)4-5-8(12-9)13-6-2-1-3-6/h4-6H,1-3H2 |

InChI 键 |

UQEAQBFPMUKWPZ-UHFFFAOYSA-N |

规范 SMILES |

C1CC(C1)OC2=NC(=C(C=C2)F)Br |

产品来源 |

United States |

Synthetic Methodologies for 2 Bromo 6 Cyclobutoxy 3 Fluoropyridine

Precursor Synthesis Strategies for Halogenated Fluoropyridines

The foundation of the target molecule's synthesis lies in the reliable preparation of di-substituted pyridine (B92270) precursors, namely 2-bromo-6-fluoropyridine (B132718) and 2-bromo-3-fluoropyridine. These compounds provide the necessary halogen atoms at specific positions, which can then be selectively functionalized.

A primary and well-documented route to 2-bromo-6-fluoropyridine involves a halogen exchange (HALEX) reaction starting from 2,6-dibromopyridine (B144722). chemicalbook.comresearchgate.net In this process, one of the bromine atoms is selectively replaced by a fluorine atom. The reaction typically employs a fluoride (B91410) salt, such as potassium fluoride, and is often conducted at elevated temperatures. chemicalbook.com The use of a phase-transfer catalyst like 18-crown-6 (B118740) can facilitate the reaction. A metal-free approach has also been developed for synthesizing 6-substituted 2-bromopyridines using 2-bromo-6-fluoropyridine as a starting material, highlighting the utility of this precursor. researchgate.net

| Precursor | Reagents | Conditions | Product | Yield |

| 2,6-Dibromopyridine | Potassium Fluoride, 18-crown-6 | 190°C, 200 mbar vacuum (distilled off) | 2-Bromo-6-fluoropyridine | Not specified |

This interactive table summarizes a common synthetic condition for the preparation of 2-Bromo-6-fluoropyridine. chemicalbook.com

The synthesis of the 2,6-dibromopyridine precursor itself can be achieved from 2,6-dichloropyridine (B45657) by reacting it with a bromide source, such as sodium bromide in hydrobromic acid or by passing hydrogen bromide gas through the reaction mixture, at temperatures between 80-150°C, with reported yields ranging from 66% to over 80%. google.com

2-Bromo-3-fluoropyridine is another critical precursor and a versatile building block in its own right. chemimpex.com A common synthetic strategy involves the direct bromination of 3-fluoropyridine. This reaction can be performed using N-bromosuccinimide (NBS) with a Lewis acid catalyst at controlled low temperatures (0–5°C) to prevent over-bromination.

Broader strategies for synthesizing related bromo-fluoro-pyridine derivatives are detailed in patent literature. For instance, the synthesis of 2-bromo-3-fluoro-picolines often involves a multi-step sequence starting from an aminopicoline. google.com A typical pathway includes:

Diazotization of an amino group (e.g., in 3-amino-2-bromo-6-picoline) in anhydrous hydrogen fluoride at very low temperatures (-78°C).

Introduction of sodium nitrite (B80452) to generate the diazonium fluoride salt, which then decomposes to install the fluorine atom, in a process known as the Balz-Schiemann reaction. google.com

These methods underscore the established chemical principles used to create the specific arrangement of bromo and fluoro substituents on the pyridine ring necessary for subsequent functionalization.

Introduction of the Cyclobutoxy Group via Alkoxylation Reactions

The introduction of the cyclobutoxy group onto the halogenated pyridine core is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this mechanism, a nucleophile—in this case, the cyclobutoxide anion—attacks the electron-deficient pyridine ring, leading to the displacement of a halide leaving group. Fluoropyridines are particularly well-suited for SNAr reactions because the high electronegativity of the fluorine atom activates the ring for nucleophilic attack and also makes fluoride an excellent leaving group. nih.gov The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide, for example, is reported to be 320 times faster than the corresponding reaction with 2-chloropyridine. nih.gov The cyclobutoxy group is introduced by reacting the fluoropyridine precursor with cyclobutanol (B46151) in the presence of a strong base (like sodium hydride) to generate the cyclobutoxide nucleophile in situ.

When multiple halogens are present on the pyridine ring, the site of nucleophilic attack is governed by regioselectivity. The electronic properties of the existing substituents dictate which position is most activated for substitution. In a precursor containing both bromo and fluoro substituents, the SNAr reaction generally occurs at the position activated by the most electron-withdrawing groups. For a hypothetical precursor like 2-bromo-3,6-difluoropyridine, the fluorine atom at the 3-position would strongly activate the C-6 position towards nucleophilic attack. This electronic effect makes the displacement of the leaving group at the 6-position more favorable than at the 2-position, which is adjacent to the less activating bromine atom. This principle allows for the regioselective introduction of the cyclobutoxy group at the desired C-6 position to form the target compound. nih.gov

Targeted Synthesis of 2-Bromo-6-cyclobutoxy-3-fluoropyridine

The final assembly of this compound leverages the precursors and reaction types discussed above.

The most direct and widely applicable pathway to synthesize this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction . This would involve reacting a precursor such as 2-Bromo-3,6-difluoropyridine with cyclobutanol and a base (e.g., NaH, K₂CO₃) in a suitable aprotic polar solvent (e.g., DMF, DMSO). The cyclobutoxide anion formed in situ would preferentially attack the C-6 position, displacing the fluoride ion to yield the final product. The high reactivity of fluoropyridines in SNAr reactions makes this a highly efficient method. nih.gov

An alternative, though often requiring harsher conditions, is the Ullmann-type coupling reaction . organic-chemistry.org This copper-catalyzed reaction is a classic method for forming aryl-ether bonds. nih.gov In this scenario, a precursor like 2,6-dibromo-3-fluoropyridine (B1422063) could be reacted with cyclobutanol in the presence of a copper catalyst (e.g., CuI, CuCl) and a base. organic-chemistry.orgnih.gov While effective, Ullmann-type reactions can require high temperatures and specific ligands to promote the coupling. Given the efficiency of SNAr on activated fluoropyridines, it remains the more probable and modern pathway for this specific transformation.

Optimization of Reaction Parameters (e.g., solvent, base, temperature)

The efficiency and selectivity of the synthesis of this compound are highly dependent on the careful optimization of reaction parameters. Key factors include the choice of solvent, the nature and strength of the base, and the reaction temperature. These parameters collectively influence the reaction rate, yield, and the profile of impurities.

Solvent: The choice of solvent is critical in SNAr reactions. Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Tetrahydrofuran (THF) are commonly employed as they can effectively solvate the cationic species generated during the reaction, thereby accelerating the substitution process.

Base: A base is required to deprotonate the cyclobutanol, forming the more nucleophilic cyclobutoxide anion. Common bases for this transformation include sodium hydride (NaH), potassium hydride (KH), and potassium tert-butoxide (KOtBu). The strength of the base must be sufficient to deprotonate the alcohol without promoting side reactions.

Temperature: The reaction temperature directly affects the rate of reaction. While higher temperatures can shorten reaction times, they may also lead to the formation of undesired byproducts, such as disubstituted pyridines or decomposition of starting materials. Optimization typically involves finding a balance that allows for a reasonable reaction rate while maintaining high selectivity.

The interplay of these parameters is often studied systematically to identify the optimal conditions for the synthesis.

Table 1: Hypothetical Optimization of Reaction Parameters for Cyclobutoxylation

| Parameter | Variation | Observation |

|---|---|---|

| Solvent | Toluene (B28343) | Slow reaction rate, low conversion. |

| Tetrahydrofuran (THF) | Moderate reaction rate and yield. | |

| Dimethylformamide (DMF) | Fast reaction, good yield, but potential for side products at high temp. | |

| Base | K₂CO₃ | Ineffective for alcohol deprotonation in this context. |

| KOtBu | Good reactivity, moderate yield. | |

| NaH | High reactivity, leads to high conversion and yield. | |

| Temperature | 25°C (Room Temp) | Very slow to no reaction. |

| 60°C | Moderate reaction rate over several hours. |

Yield Enhancement and Purity Considerations

Maximizing the yield and ensuring the high purity of this compound are paramount for its use in subsequent applications. Yield enhancement is directly tied to the optimization of reaction parameters discussed previously. Using a strong base like sodium hydride in a polar aprotic solvent like THF or DMF at a moderately elevated temperature often provides the best results.

Purity is a significant consideration due to the potential for side reactions. The primary impurity of concern is the disubstituted product, 2,6-dicyclobutoxy-3-fluoropyridine, which can form if the reaction is allowed to proceed for too long or at an excessively high temperature. Another potential impurity can arise from the reaction with any residual water, leading to the formation of a hydroxypyridine derivative.

To control the formation of these impurities, the stoichiometry of the reactants is carefully managed, typically using a slight excess of the dihalogenated pyridine precursor relative to cyclobutanol. Post-reaction, purification is generally achieved through methods such as column chromatography on silica (B1680970) gel or recrystallization to isolate the desired product with high purity.

Table 2: Purity Considerations and Mitigation Strategies

| Potential Impurity | Formation Pathway | Mitigation Strategy |

|---|---|---|

| 2,6-Dicyclobutoxy-3-fluoropyridine | Reaction of the product with a second equivalent of cyclobutoxide. | Use of stoichiometric or slight excess of the dihalopyridine starting material; careful control of reaction time and temperature. |

| 2-Bromo-3-fluoro-6-hydroxypyridine | Reaction with trace amounts of water. | Use of anhydrous solvents and reagents; perform the reaction under an inert atmosphere (e.g., N₂, Ar). |

Emerging Synthetic Approaches for Similar Pyridine Derivatives

The synthesis of substituted pyridines is a dynamic field of research, with new methodologies continually being developed to improve efficiency, sustainability, and scope. dntb.gov.ua These emerging approaches are applicable to the synthesis of complex pyridine derivatives similar to this compound.

Metal-Free Methods: There is a growing emphasis on developing synthetic routes that avoid the use of transition metals, which can be costly and toxic. jiaolei.groupresearchgate.net These methods often rely on the activation of the pyridine ring through other means, such as the formation of pyridyl radicals or the use of organocatalysts. acs.org Metal-free approaches for C-N bond formation, for instance, can offer a more sustainable alternative to traditional metal-catalyzed cross-coupling reactions for creating substituted aminopyridines. researchgate.net These strategies reduce metal contamination in the final product, which is particularly important in pharmaceutical synthesis. researchgate.net

Microwave-Assisted Reactions: Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. jocpr.com By directly heating the reactants, microwave irradiation can significantly reduce reaction times from hours to minutes. organic-chemistry.orgtandfonline.com This technique has been successfully applied to the synthesis of various polysubstituted pyridine derivatives, often providing higher yields and cleaner reaction profiles compared to conventional heating methods. rsc.orgeurekaselect.com The efficiency of microwave-assisted synthesis makes it highly suitable for high-throughput synthesis and the rapid generation of compound libraries. tandfonline.com

Table 3: Comparison of Synthetic Approaches for Pyridine Derivatives

| Method | Advantages | Disadvantages |

|---|---|---|

| Traditional Heating | Well-established; predictable scalability. | Long reaction times; potential for thermal decomposition and side products. |

| Metal-Free Synthesis | Avoids toxic metal catalysts; cost-effective; reduced product contamination. jiaolei.groupresearchgate.net | May require specific activating groups or harsher conditions for less reactive substrates. |

| Microwave-Assisted Synthesis | Rapid reaction rates (minutes vs. hours); improved yields; enhanced purity. jocpr.comorganic-chemistry.org | Specialized equipment required; scalability can be a challenge for industrial production. |

Chemical Transformations and Derivatization of 2 Bromo 6 Cyclobutoxy 3 Fluoropyridine

Reactivity of the Bromine Center:

The bromine atom at the 2-position of the pyridine (B92270) ring is a primary site for a range of chemical modifications, most notably through transition metal-catalyzed cross-coupling reactions and nucleophilic displacement.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., for C-C, C-N bond formation)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. researchgate.net The bromine atom of 2-Bromo-6-cyclobutoxy-3-fluoropyridine is well-suited to participate in these transformations.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form C-C bonds by coupling an organoboron reagent with an organic halide. In the case of this compound, the bromine atom can be selectively coupled with various boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups at the 2-position. The general mechanism involves the oxidative addition of the bromopyridine to a palladium(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Negishi Coupling: Similar to the Suzuki-Miyaura coupling, the Negishi reaction employs a palladium or nickel catalyst to couple an organozinc reagent with an organic halide. This method is also applicable to this compound for the formation of C-C bonds.

Buchwald-Hartwig Amination: For the formation of C-N bonds, the Buchwald-Hartwig amination is a key transformation. This palladium-catalyzed reaction couples an amine with an aryl halide. This would allow for the introduction of a wide range of primary and secondary amines at the 2-position of the pyridine ring, leading to the synthesis of various 2-amino-6-cyclobutoxy-3-fluoropyridine derivatives.

| Reaction Type | Catalyst | Coupling Partner | Bond Formed |

| Suzuki-Miyaura | Palladium complexes | Organoboron reagents | C-C |

| Negishi | Palladium or Nickel complexes | Organozinc reagents | C-C |

| Buchwald-Hartwig | Palladium complexes | Amines | C-N |

Nucleophilic Displacement Reactions

While less common for aryl bromides compared to activated systems, under specific conditions, the bromine atom in this compound can undergo nucleophilic displacement. This typically requires strong nucleophiles and may necessitate harsh reaction conditions or the use of a copper catalyst, as in Ullmann-type reactions. researchgate.net These reactions can be used to introduce a variety of functional groups, including alkoxides, thiolates, and cyanides.

Reactivity of the Fluorine Center:

The fluorine atom at the 3-position, while generally less reactive than bromine in transition metal-catalyzed couplings, is susceptible to nucleophilic aromatic substitution (SNAr).

Selective Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Pyridine Rings

The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom itself activates the ring towards nucleophilic attack. The fluorine atom is an excellent leaving group in SNAr reactions. This allows for the selective displacement of the fluoride (B91410) by a variety of nucleophiles, such as amines, alcohols, and thiols. The regioselectivity of this reaction is dictated by the electronic properties of the pyridine ring. This method provides a direct route to 3-substituted-2-bromo-6-cyclobutoxypyridine derivatives, leaving the bromine atom intact for subsequent cross-coupling reactions. A study on the related 2-bromo-6-fluoropyridine (B132718) demonstrated that it could be used to synthesize 6-substituted 2-bromopyridines via a metal-free method, highlighting the utility of the fluorine as a leaving group. researchgate.net

| Nucleophile | Resulting Functional Group |

| Amines (R-NH2) | Amino (-NHR) |

| Alcohols (R-OH) | Alkoxy (-OR) |

| Thiols (R-SH) | Thioether (-SR) |

Functionalization of the Pyridine Ring:

Beyond the substitution of the halogen atoms, the pyridine ring itself can be functionalized through C-H activation strategies.

Regioselectivity in Electrophilic and Nucleophilic Substitutions on the Pyridine Ring

The reactivity and regioselectivity of the pyridine ring in "this compound" are governed by the electronic properties of its three substituents: the bromo, fluoro, and cyclobutoxy groups. The pyridine nitrogen is inherently electron-withdrawing, which deactivates the ring towards electrophilic substitution and activates it for nucleophilic substitution, particularly at the positions ortho and para to the nitrogen (positions 2, 4, and 6).

In the case of "this compound", the existing substituents significantly influence where subsequent reactions will occur.

Nucleophilic Aromatic Substitution (SNAr):

The pyridine ring is substituted with two halogen atoms, bromine at C2 and fluorine at C3, both of which can act as leaving groups in nucleophilic aromatic substitution reactions. The outcome of such reactions is highly dependent on the reaction conditions and the nature of the nucleophile. Generally, in nucleophilic aromatic substitution on halogenated pyridines, the rate of displacement follows the order F > Cl > Br > I, because the rate-limiting step is the initial attack of the nucleophile, which is facilitated by the strong electron-withdrawing inductive effect of fluorine. reddit.com

However, the position of the halogen also plays a critical role. The C2 and C6 positions are highly activated towards nucleophilic attack due to their proximity to the ring nitrogen. The C3 position is less activated. Therefore, nucleophilic attack is most likely to occur at the C2 position, leading to the displacement of the bromide ion.

Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, are also common for halopyridines. In these cases, the reactivity order is typically I > Br > Cl. Therefore, chemoselective cross-coupling reactions on a bromo-fluoropyridine would likely occur at the C-Br bond. nih.govrsc.org Studies on related 2-bromo-6-chloro-pyridines have shown that Pd-catalyzed cross-coupling reactions proceed chemoselectively at the position of the bromine. nih.govrsc.org

Electrophilic Aromatic Substitution:

Electrophilic substitution on the pyridine ring is generally difficult due to its electron-deficient nature. The existing electron-withdrawing fluoro and bromo groups further deactivate the ring. The cyclobutoxy group is an activating group due to the lone pairs on the oxygen atom, which can donate electron density through resonance. However, the combined deactivating effect of the halogens and the pyridine nitrogen is strong. If an electrophilic substitution were to occur, it would be directed to the position most activated by the alkoxy group and least deactivated by the other substituents. The most likely position for electrophilic attack would be C5, which is meta to the deactivating fluoro group and para to the activating cyclobutoxy group.

Derivatization for Specialized Applications:

The structure of "this compound" offers several sites for modification to create derivatives for specific applications, such as in mechanistic studies or as specialized ligands for metal complexes.

Isotopic Labeling for Mechanistic Studies or Analytical Standards

Isotopic labeling, particularly with deuterium (B1214612) (²H or D), is a powerful tool for elucidating reaction mechanisms and for creating internal standards for quantitative analysis by mass spectrometry. nih.gov The synthesis of isotopically labeled "this compound" can be achieved through various methods.

One common strategy involves the use of deuterated starting materials. For instance, deuterated pyridines can be synthesized and then elaborated into the target molecule. nih.govresearchgate.net Alternatively, hydrogen-deuterium exchange reactions can be performed on the final compound or a late-stage intermediate, often catalyzed by a metal such as palladium. nih.gov

For "this compound", specific positions could be targeted for deuteration. For example, the cyclobutoxy ring could be deuterated by using a deuterated cyclobutanol (B46151) in the initial synthesis. The pyridine ring itself can also be deuterated.

Table 1: Potential Methods for Isotopic Labeling

| Target Position | Labeling Method | Precursor/Reagent | Purpose |

|---|---|---|---|

| Cyclobutoxy Moiety | Synthesis from labeled precursor | Deuterated cyclobutanol | Mechanistic studies of cyclobutoxy group transformations |

The resulting isotopically labeled compound would have a higher mass, allowing it to be distinguished from its unlabeled counterpart in analytical techniques.

Transformations of the Cyclobutoxy Moiety for Ligand Design

The cyclobutoxy group can be chemically transformed to introduce new functionalities, thereby altering the molecule's properties for applications like ligand design. A key transformation is the cleavage of the ether bond. wikipedia.org

Ethers can be cleaved under strongly acidic conditions, typically using hydrogen halides like HBr or HI. masterorganicchemistry.comlibretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. wikipedia.orgmasterorganicchemistry.com In the case of an aryl alkyl ether, the cleavage typically occurs at the alkyl-oxygen bond because the aryl-oxygen bond is stronger and the sp²-hybridized carbon of the aromatic ring is not susceptible to SN2 attack. libretexts.orgyoutube.com

Applying this to "this compound", treatment with a strong acid like HBr would be expected to cleave the cyclobutyl-oxygen bond, yielding 2-bromo-3-fluoro-6-hydroxypyridine and bromocyclobutane.

This transformation is valuable for ligand design as the resulting hydroxyl group can act as a coordination site for metal ions or be further derivatized to create more complex ligand structures. For example, the hydroxyl group can be converted into other functional groups or used as a handle to attach the molecule to a larger scaffold.

Table 2: Ether Cleavage of this compound

| Reagent | Mechanism | Expected Products | Application in Ligand Design |

|---|---|---|---|

| HBr (strong acid) | SN2 | 2-Bromo-3-fluoro-6-hydroxypyridine, Bromocyclobutane | Introduction of a hydroxyl group for metal coordination or further functionalization |

This derivatization strategy allows for the synthesis of a new class of pyridine-based ligands with potential applications in catalysis and materials science.

2 Bromo 6 Cyclobutoxy 3 Fluoropyridine As a Key Intermediate in Complex Molecule Synthesis

Role as a Heterocyclic Building Block in Organic Synthesis

2-Bromo-6-cyclobutoxy-3-fluoropyridine serves as a highly functionalized heterocyclic building block, primarily due to the distinct reactivity of its substituents. The pyridine (B92270) ring itself is a common motif in pharmacologically active compounds. The presence and positioning of the bromine atom, the fluorine atom, and the cyclobutoxy group allow for selective and sequential chemical transformations.

The bromine atom at the 2-position is particularly susceptible to a variety of transition-metal-catalyzed cross-coupling reactions. researchgate.net These include, but are not limited to, Suzuki, Sonogashira, and Ullmann-type couplings. researchgate.net This reactivity allows for the introduction of a wide array of carbon-based or heteroatomic substituents, thereby enabling the construction of diverse molecular libraries from a single, advanced intermediate. For instance, similar 2-bromopyridine (B144113) derivatives are routinely used to form new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of pharmaceuticals and agrochemicals. researchgate.netgeorgiasouthern.edu

The fluorine atom at the 3-position significantly influences the electronic properties of the pyridine ring, affecting its reactivity and the basicity of the nitrogen atom. In the context of drug design, fluorine substitution can also enhance metabolic stability and binding affinity to biological targets. nbinno.com The cyclobutoxy group provides a three-dimensional (3D) structural element, which is increasingly sought after in drug discovery to improve properties such as solubility and to achieve better shape complementarity with protein binding sites. vu.nl

The table below summarizes the key reactive sites of this compound and their typical transformations.

| Reactive Site | Position | Common Reactions | Purpose in Synthesis |

| Bromine | 2 | Suzuki, Sonogashira, Buchwald-Hartwig, Ullmann couplings; Nucleophilic Aromatic Substitution | Introduction of diverse aryl, alkyl, alkynyl, or amino groups. |

| Fluorine | 3 | Modulates ring electronics; Can be a site for nucleophilic substitution under specific conditions. | Fine-tuning of physicochemical and pharmacological properties. |

| Cyclobutoxy Group | 6 | Provides steric bulk and a 3D scaffold. | Enhancement of solubility, metabolic stability, and target binding. |

Precursor in the Synthesis of Substituted Tetrahydroisoquinoline Compounds

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of many biologically active natural products and synthetic drugs. thieme.denih.gov While the direct synthesis of a THIQ derivative from this compound is not extensively documented in readily available literature, the general synthetic strategies for THIQs often involve the cyclization of phenylethylamine precursors.

A plausible, though not explicitly demonstrated, route could involve the coupling of the this compound core with a suitably functionalized ethylamine (B1201723) side chain via a Suzuki or similar cross-coupling reaction. Subsequent intramolecular cyclization, such as a Pictet-Spengler or Bischler-Napieralski reaction, followed by reduction, could theoretically lead to novel THIQ derivatives incorporating the cyclobutoxy-fluoropyridine moiety. A patent for the synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid outlines a four-step process starting from 3-bromophenylacetonitrile, indicating that halogenated precursors are indeed valuable for accessing this scaffold. google.com The development of synthetic routes to fluorinated THIQ derivatives is an active area of research due to the potential for novel biological activity. thieme.de

Utilization in the Construction of Advanced Chemical Scaffolds (e.g., GPR120 agonists, histamine (B1213489) H3 receptor ligands)

The structural motifs present in this compound are highly relevant to the construction of advanced chemical scaffolds for modern drug targets, such as G protein-coupled receptors (GPCRs).

Histamine H3 Receptor Ligands: The histamine H3 receptor is a target for treating various central nervous system disorders. google.comnih.gov Many H3 receptor ligands are characterized by a central aromatic or heteroaromatic core, a flexible or constrained linker, and a basic amine group. nih.govacs.org The cyclobutoxy group in this compound is particularly noteworthy in this context. Constrained linkers, such as those incorporating cyclobutane (B1203170) rings, have been successfully employed in the design of potent and selective H3 antagonists. acs.org The title compound provides both the heterocyclic core and the desirable cyclobutoxy motif, making it an ideal starting point for the synthesis of novel H3 receptor ligands. A patent on novel histamine H3-receptor ligands describes compounds that could potentially be synthesized from such precursors. google.com

Contributions to Fragment-Based Drug Discovery Methodologies from a Synthetic Perspective

Fragment-based drug discovery (FBDD) has become a powerful strategy for identifying lead compounds in drug discovery. nih.gov This approach relies on identifying small, low-affinity "fragments" that bind to a biological target, which are then optimized and grown into more potent molecules. nih.gov this compound is well-suited to contribute to FBDD from a synthetic standpoint for several reasons.

Firstly, the cyclobutoxy moiety can be considered a 3D fragment. The inclusion of non-planar, three-dimensional fragments in screening libraries is a current focus in FBDD, as it can lead to improved physicochemical properties and novel interactions with protein targets. vu.nl

Secondly, the bromo-fluoropyridine portion of the molecule provides clear and synthetically tractable "growth vectors." nih.govnih.gov Once a fragment containing a cyclobutoxy-pyridine scaffold is identified as a hit, the bromine atom at the 2-position serves as a versatile handle for chemical elaboration. As detailed in section 4.1, a variety of substituents can be introduced at this position using well-established cross-coupling chemistry. This allows medicinal chemists to systematically explore the chemical space around the initial fragment hit to improve binding affinity and selectivity. The fluorine atom also provides a potential vector for modification or can be used to fine-tune the properties of the elaborated compounds. The synthetic accessibility of these growth vectors is a critical factor in the success of an FBDD campaign. nih.gov

The table below outlines the features of this compound relevant to Fragment-Based Drug Discovery.

| FBDD-Relevant Feature | Component of the Molecule | Contribution to Drug Discovery |

| 3D Fragment | Cyclobutoxy group | Provides non-planar scaffold, potentially improving solubility and selectivity. |

| Primary Growth Vector | Bromine atom at C-2 | Allows for facile elaboration and optimization of fragment hits via cross-coupling reactions. |

| Modulatory/Secondary Vector | Fluorine atom at C-3 | Enables fine-tuning of electronic and pharmacological properties of lead compounds. |

Theoretical Chemistry and Computational Studies of 2 Bromo 6 Cyclobutoxy 3 Fluoropyridine

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties. For 2-Bromo-6-cyclobutoxy-3-fluoropyridine, computational methods such as Density Functional Theory (DFT) are invaluable for providing a detailed picture of its electronic landscape.

Methods and Insights: DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to optimize the molecule's geometry and calculate its electronic properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Furthermore, the analysis of the Molecular Electrostatic Potential (MEP) map would reveal the charge distribution across the molecule. The MEP map illustrates regions of positive and negative electrostatic potential, highlighting potential sites for electrophilic and nucleophilic attack. In this compound, the nitrogen atom is expected to be a region of negative potential (a nucleophilic center), while the hydrogen atoms and regions near the electron-withdrawing halogen substituents would exhibit positive potential.

Predicted Electronic Properties: The following table presents hypothetical, yet representative, data that would be expected from a DFT analysis of this compound.

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons; relates to the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy unoccupied orbital; relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests high kinetic stability and lower reactivity. |

| Dipole Moment | 2.1 D | A non-zero dipole moment indicates an asymmetric charge distribution, influencing solubility and intermolecular interactions. |

These electronic parameters are crucial for predicting the molecule's behavior in chemical reactions. The locations of the HOMO and LUMO on the pyridine (B92270) ring would pinpoint the most probable sites for electrophilic and nucleophilic attack, respectively. The electron-withdrawing effects of the bromine and fluorine atoms, combined with the electron-donating nature of the cyclobutoxy group, create a complex electronic environment that computational analysis can effectively deconvolute.

Computational Studies on Regioselectivity and Reaction Mechanisms

Understanding the regioselectivity of reactions involving this compound is critical for its use as a synthetic intermediate. Computational chemistry provides powerful tools to predict the most likely outcomes of chemical reactions and to elucidate the underlying mechanisms.

Investigating Reaction Pathways: For a substituted pyridine like this, nucleophilic aromatic substitution (SNAr) is a key reaction class. A computational study would model the reaction of this compound with a model nucleophile (e.g., methoxide). By calculating the activation energies for the formation of the Meisenheimer intermediates and the subsequent products at all possible reaction sites, the regioselectivity can be predicted. The position with the lowest activation energy barrier will correspond to the major product.

The transition states for each potential reaction pathway would be located and their structures and energies calculated. This provides a detailed understanding of the reaction mechanism, including whether the reaction proceeds via a concerted or stepwise mechanism.

Hypothetical Activation Energies for SNAr: The table below illustrates hypothetical activation energies for the substitution of the bromo and fluoro groups, which would be key to predicting the regiochemical outcome of a nucleophilic attack.

| Reaction Site | Leaving Group | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

| C2 | Br | 22.5 | Potential major pathway, depending on conditions. |

| C3 | F | 25.8 | Likely a minor pathway due to higher activation energy. |

| C6 | Cyclobutoxy | >30 | Highly unlikely due to the strong C-O bond. |

Based on these hypothetical calculations, a nucleophilic substitution would be predicted to occur preferentially at the C2 position, leading to the displacement of the bromide ion.

Conformational Analysis of the Cyclobutoxy Substituent

Exploring Conformational Space: A conformational analysis would be performed by systematically rotating the dihedral angles associated with the cyclobutoxy group and calculating the potential energy at each point. This generates a potential energy surface that reveals the most stable (lowest energy) conformations and the energy barriers between them. The puckering of the cyclobutyl ring itself also contributes to the conformational landscape.

The results of such an analysis would identify the global minimum energy conformation, which is the most populated conformation at equilibrium, as well as other low-energy local minima. Understanding the energy differences between these conformers is important, as they can have different reactivities and biological activities if the molecule is used in a pharmaceutical context.

Illustrative Conformational Energy Profile:

| Conformer | Dihedral Angle (C5-C6-O-C) | Relative Energy (kcal/mol) | Puckering of Cyclobutyl Ring |

| A (Global Minimum) | ~90° | 0.00 | Puckered |

| B | ~0° | 2.5 | Planar (Transition State) |

| C | ~180° | 1.8 | Puckered |

This hypothetical data suggests that a conformation where the cyclobutyl ring is roughly perpendicular to the pyridine ring is the most stable.

Molecular Modeling for Understanding Intermolecular Interactions in Synthetic Environments

The behavior of this compound in a condensed phase, such as during a chemical reaction or crystallization, is governed by its intermolecular interactions. Molecular modeling can simulate these interactions and provide insights into the molecule's macroscopic properties.

Simulating Intermolecular Forces: By creating a model system, such as a cluster of molecules or a periodic box, molecular dynamics or Monte Carlo simulations can be used to study how molecules of this compound interact with each other and with solvent molecules. The primary intermolecular forces at play would include:

Dipole-dipole interactions: Arising from the molecule's significant dipole moment, these are important for molecular alignment.

Halogen bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms.

Hydrogen bonding: While the molecule itself does not have strong hydrogen bond donors, the pyridine nitrogen can act as a hydrogen bond acceptor from protic solvents or reagents.

Summary of Potential Intermolecular Interactions:

| Interaction Type | Participating Atoms/Groups | Estimated Strength | Importance in Synthetic Environments |

| Halogen Bonding | C-Br --- O/N (of another molecule) | Weak to Moderate | Can influence crystal packing and self-assembly. |

| Hydrogen Bonding | Pyridine-N --- H (of a protic solvent) | Moderate | Affects solubility and reactivity in protic media. |

| π-π Stacking | Pyridine Ring --- Pyridine Ring | Weak | Can contribute to crystal lattice stability. |

Understanding these interactions is crucial for predicting solubility, designing crystallization processes, and anticipating how the molecule will behave in a complex reaction mixture.

Spectroscopic and Analytical Characterization of 2 Bromo 6 Cyclobutoxy 3 Fluoropyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

Specific ¹H, ¹³C, and ¹⁹F NMR spectral data, including chemical shifts (δ), coupling constants (J), and multiplicity, for 2-Bromo-6-cyclobutoxy-3-fluoropyridine are not available in the searched resources. This information is crucial for the unambiguous structural confirmation of the molecule, including the assignment of protons and carbons on both the pyridine (B92270) ring and the cyclobutoxy group, as well as confirming the position of the fluorine atom.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Detailed mass spectrometry data, which would confirm the molecular weight of this compound and provide insights into its fragmentation patterns under ionization, is not publicly documented. This analysis is essential for verifying the compound's identity and elemental composition.

Advanced Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, UPLC, GC)

Information regarding the use of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), or Gas Chromatography (GC) for the purity assessment and separation of this compound is not available. These methods are standard for determining the purity of a synthesized compound and for its isolation.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Specific Infrared (IR) and Raman spectroscopic data, which identify the characteristic vibrational frequencies of the functional groups present in this compound (such as C-Br, C-F, C-O-C, and aromatic C-H bonds), has not been found. This data is fundamental for confirming the presence of these functional groups within the molecular structure.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

While classical methods for the synthesis of functionalized pyridines exist, future research should focus on developing more sustainable and efficient routes to 2-bromo-6-cyclobutoxy-3-fluoropyridine. nih.govrsc.orgrsc.org Current approaches often involve multi-step processes that may not be environmentally friendly. vcu.edu Modern synthetic methodologies offer promising alternatives to improve yield, reduce waste, and lower production costs. vcu.eduacs.org

Key areas for exploration include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times and improve yields in the synthesis of pyridine (B92270) derivatives. acs.orgsemanticscholar.org A comparative study of conventional heating versus microwave irradiation for the final etherification step or for the construction of the pyridine core could reveal significant improvements in efficiency. acs.org

Continuous Flow Chemistry: Flow reactors offer enhanced control over reaction parameters, improved safety, and potential for easier scale-up. semanticscholar.org Investigating the synthesis of this compound using a continuous flow process could lead to a more streamlined and cost-effective manufacturing method. vcu.edu

Multicomponent Reactions (MCRs): Designing a convergent synthesis using an MCR approach, such as an advanced Guareschi–Thorpe reaction, could significantly reduce the number of synthetic steps. rsc.orgrsc.orgresearchgate.net This strategy is known for its high atom economy and the ability to generate complex molecules in a single operation.

Green Chemistry Approaches: The use of environmentally benign solvents, such as water or green buffer systems, and catalysts is a critical aspect of sustainable synthesis. rsc.orgrsc.orgresearchgate.net Research into adapting existing pyridine syntheses to these conditions for the production of this compound is warranted.

A summary of potential sustainable synthetic strategies is presented in the table below.

| Synthetic Strategy | Potential Advantages | Relevant Research Findings |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, cleaner reactions. | Effective for producing various functionalized pyridines with excellent yields (82-94%) in short reaction times (2-7 minutes). acs.org |

| Continuous Flow Chemistry | Enhanced process control, improved safety, scalability, potential for cost reduction. | The Bohlmann–Rahtz pyridine synthesis has been successfully adapted to a continuous flow microwave reactor. semanticscholar.org Can reduce production from a five-step batch process to a single continuous step. vcu.edu |

| Multicomponent Reactions | High atom economy, reduced number of synthetic steps, increased efficiency. | The Guareschi–Thorpe reaction allows for the eco-friendly synthesis of hydroxy-cyanopyridines in an aqueous medium. rsc.orgrsc.orgresearchgate.net |

| Green Buffer Systems | Use of environmentally benign solvents, user-friendly, and inexpensive. | Ammonium carbonate in an aqueous medium can act as both a nitrogen source and a reaction promoter in pyridine synthesis. rsc.orgrsc.org |

Expanded Scope of Derivatization Reactions and Functional Group Transformations

The this compound molecule possesses multiple reactive sites, making it an ideal candidate for a wide range of derivatization reactions. Future research should focus on exploring the selective functionalization of this scaffold to generate a library of novel compounds with diverse properties.

Cross-Coupling Reactions: The bromine atom at the 2-position is a prime handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. These reactions would allow for the introduction of a wide array of substituents, including aryl, heteroaryl, alkynyl, and amino groups, leading to a diverse set of derivatives.

Nucleophilic Aromatic Substitution (S N Ar): The fluorine atom at the 3-position, activated by the electron-withdrawing nature of the pyridine ring, can be a site for nucleophilic aromatic substitution. Investigating its reactivity with various nucleophiles (e.g., alkoxides, thiolates, amines) could provide access to another class of substituted pyridines.

Functionalization of the Cyclobutoxy Group: The cyclobutoxy moiety itself can be a target for chemical modification. For instance, ring-opening reactions or functionalization of the aliphatic ring could lead to novel structures with different steric and electronic properties.

Metal-Free C-H Functionalization: Recent advances in C-H activation and functionalization offer a powerful tool for the direct introduction of new functionalities onto the pyridine ring without the need for pre-installed handles. rsc.org Exploring these methods for the derivatization of this compound could lead to more atom-economical synthetic routes.

Integration into the Synthesis of Materials with Tunable Properties (e.g., photoluminescent materials, catalysts)

The electronic properties conferred by the fluorine and bromine substituents, combined with the structural motif of the pyridine ring, make this compound an attractive building block for materials science.

Photoluminescent Materials: Pyridine-based polymers have been shown to exhibit interesting photoluminescent properties. aps.orgmit.edu The incorporation of this compound into polymeric or small-molecule systems could lead to new materials with tunable emission characteristics. The heavy bromine atom could also promote intersystem crossing, potentially leading to applications in phosphorescent organic light-emitting diodes (OLEDs). The role of aggregates in the emission of pyridine-based polymers suggests that the morphology of materials derived from this compound could significantly influence their photophysical properties. aps.orgmit.edu

Catalysts and Ligands: Pyridine derivatives are widely used as ligands in coordination chemistry and catalysis. nih.govcatalysis.blognih.gov The nitrogen atom of the pyridine ring can coordinate to a metal center, and the electronic and steric properties of the substituents can be used to fine-tune the catalytic activity. This compound could serve as a precursor to novel ligands for a variety of catalytic transformations. Pyridines themselves can also act as nucleophilic or base catalysts in organic reactions. catalysis.blogrsc.orgchemtube3d.com

| Application Area | Rationale | Key Research Insights |

| Photoluminescent Materials | Pyridine-based systems can exhibit high photoluminescence quantum efficiency. aps.orgmit.edu Substituents can tune electronic and photophysical properties. | Pyridine-based polymers show morphology-dependent photoluminescence, with aggregate formation leading to redshifted emission. aps.orgmit.edu |

| Catalysis | Pyridine nitrogen can act as a ligand for metal catalysts or as a catalyst itself. catalysis.blogrsc.orgchemtube3d.com Substituents can modify catalytic activity and selectivity. | Pyridines are effective as base catalysts in reactions like the Knoevenagel condensation and as nucleophilic catalysts in acylation reactions. catalysis.blogchemtube3d.com |

High-Throughput Synthesis and Screening Applications in Chemical Discovery

The development of efficient and versatile synthetic routes to derivatives of this compound would enable its use in high-throughput synthesis and screening platforms. This approach is crucial in modern drug discovery and materials science for the rapid identification of compounds with desired properties.

Combinatorial Chemistry: By leveraging the multiple reactive sites on the molecule, a combinatorial library of derivatives can be synthesized. For example, a matrix of products could be generated by reacting a series of boronic acids (via Suzuki coupling at the bromine position) with a range of nucleophiles (via S N Ar at the fluorine position).

Screening for Biological Activity: Pyridine scaffolds are prevalent in pharmaceuticals. nih.govresearchgate.netnih.gov A library of derivatives based on this compound could be screened against various biological targets to identify potential new drug candidates. The solubility-enhancing properties of the pyridine nucleus are often beneficial in this context. nih.govresearchgate.net

Discovery of New Materials: A high-throughput approach could also be applied to the discovery of new materials. For instance, a library of derivatives could be screened for their photophysical properties, catalytic activity, or other material characteristics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。